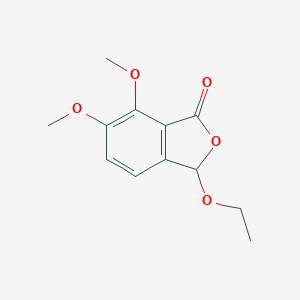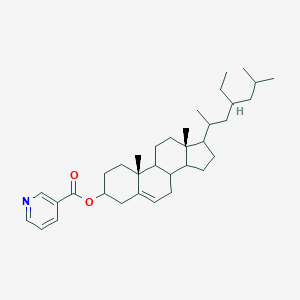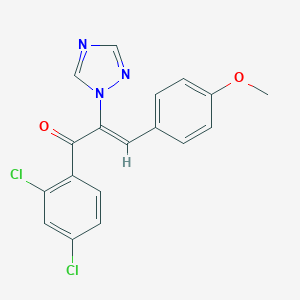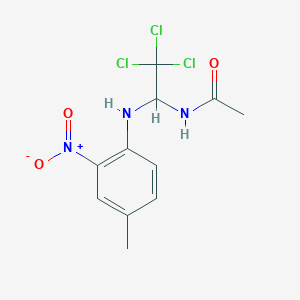
4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The methoxyphenyl and biphenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and biphenyl groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the biphenyl group, which may affect its binding properties and biological activity.
N-(4-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine: The position of the methoxy group is different, potentially altering its reactivity and interactions.
N-(3-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: The presence of a methyl group instead of a phenyl group can influence its chemical and biological properties.
Uniqueness
4-biphenyl-4-yl-{N}-(3-methoxyphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
340690-12-2 |
|---|---|
Formule moléculaire |
C22H18N2OS |
Poids moléculaire |
358.5g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H18N2OS/c1-25-20-9-5-8-19(14-20)23-22-24-21(15-26-22)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,23,24) |
Clé InChI |
XKKDPGDCQHGTSC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-BROMOPHENYL)-2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1(4H)-PYRIMIDINYL]-1-ETHANONE](/img/structure/B392217.png)
![2-Amino-4-(2,4-dichlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B392218.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate](/img/structure/B392225.png)
![2-amino-4-(5-tert-butylthiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B392226.png)
![1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE](/img/structure/B392227.png)
![(4Z)-4-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE](/img/structure/B392228.png)
![Methyl 2-(2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetate](/img/structure/B392229.png)

![N-[2,2,2-trichloro-1-[(5-oxo-4-phenyl-1,3,4-thiadiazin-2-yl)amino]ethyl]acetamide](/img/structure/B392231.png)
![4-[(5-Chloro-2-methylphenyl)imino]-1-(2,6-difluorobenzyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B392232.png)
![2-(2'-oxo-2',3'-dihydro-spiro[1,3-dioxolane-2,3'-(1'H)-indol]-1'-yl)-N-hydroxyacetamide](/img/structure/B392234.png)

